3-Oxooctanoyl-CoA

Enzyme kinetics Peroxisomal beta-oxidation Thiolase specificity

3-Oxooctanoyl-CoA is the obligate substrate for discriminating peroxisomal thiolase A (Km 9.1 µM, Vmax 145.0 µmol/min·mg) from SCP2/3-oxoacyl-CoA thiolase (Km 4.6 µM, Vmax 78.0 µmol/min·mg). Shorter-chain analogs like acetoacetyl-CoA are poor SCP2 substrates, while longer-chain substrates cause inhibition. It uniquely recapitulates C8-acylcarnitine accumulation in MCAD deficiency models and serves as a weak-binding probe (λmax 780 nm) for studying early events in the medium-chain acyl-CoA dehydrogenase catalytic cycle.

Molecular Formula C29H48N7O18P3S
Molecular Weight 907.7 g/mol
Cat. No. B1247600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxooctanoyl-CoA
Molecular FormulaC29H48N7O18P3S
Molecular Weight907.7 g/mol
Structural Identifiers
SMILESCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
InChIInChI=1S/C29H48N7O18P3S/c1-4-5-6-7-17(37)12-20(39)58-11-10-31-19(38)8-9-32-27(42)24(41)29(2,3)14-51-57(48,49)54-56(46,47)50-13-18-23(53-55(43,44)45)22(40)28(52-18)36-16-35-21-25(30)33-15-34-26(21)36/h15-16,18,22-24,28,40-41H,4-14H2,1-3H3,(H,31,38)(H,32,42)(H,46,47)(H,48,49)(H2,30,33,34)(H2,43,44,45)/t18-,22-,23-,24+,28-/m1/s1
InChIKeyWPIVBCGRGVNDDT-CECATXLMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxooctanoyl-CoA: Technical Baseline and Procurement Overview


3-Oxooctanoyl-CoA (also known as 3-ketooctanoyl-CoA; CAS 54684-64-9) is a medium-chain 3-oxo-fatty acyl-CoA derivative formed by the condensation of coenzyme A with 3-oxooctanoic acid [1]. This endogenous metabolite serves as the obligate substrate for the peroxisomal and mitochondrial β-oxidation enzymes acetyl-CoA C-acyltransferase (EC 2.3.1.16, also termed 3-oxoacyl-CoA thiolase A and sterol carrier protein 2 (SCP2)/3-oxoacyl-CoA thiolase) [2][3]. In humans, it is a key intermediate in the mitochondrial β-oxidation of medium-chain saturated fatty acids [4].

Why 3-Oxooctanoyl-CoA Cannot Be Readily Substituted with Other 3-Oxoacyl-CoA Analogs


Substituting 3-oxooctanoyl-CoA with other 3-oxoacyl-CoA analogs in experimental systems is not straightforward due to significant, quantifiable differences in enzyme affinity and catalytic efficiency. Specifically, the peroxisomal thiolases thiolase A and SCP2/3-oxoacyl-CoA thiolase exhibit distinct chain-length preferences and kinetic parameters. For instance, the apparent Km of thiolase A for 3-oxooctanoyl-CoA is 9.1 µM, a value that is distinct from its affinity for other chain lengths and, critically, different from the 4.6 µM Km observed for the SCP2/thiolase isoform for the same substrate [1]. These differences dictate the precise flux of intermediates through specific β-oxidation pathways, meaning that the use of a longer- or shorter-chain analog will not accurately recapitulate the same metabolic or enzymatic behavior and may lead to erroneous conclusions regarding pathway regulation or enzyme function [2].

Quantitative Differentiation Guide for 3-Oxooctanoyl-CoA vs. Closest Analogs


Enzyme Kinetics: Differential Affinity of Peroxisomal Thiolase A and SCP2/Thiolase for 3-Oxooctanoyl-CoA

In a comparative study of purified rat liver peroxisomal enzymes, the two main thiolases exhibited distinct kinetic profiles for 3-oxooctanoyl-CoA. Thiolase A displays an apparent Km of 9.1 µM and a Vmax of 145.0 µmol/min·mg protein, whereas SCP2/3-oxoacyl-CoA thiolase shows a higher affinity with a Km of 4.6 µM but a lower Vmax of 78.0 µmol/min·mg protein [1]. This direct comparison highlights that SCP2/thiolase has a ~2-fold higher affinity for this specific substrate compared to Thiolase A, but with reduced catalytic turnover.

Enzyme kinetics Peroxisomal beta-oxidation Thiolase specificity Substrate affinity

Enzyme Kinetics: Km Comparison for 3-Oxooctanoyl-CoA vs. 3-Oxohexanoyl-CoA and 3-Oxodecanoyl-CoA with Thiolase (EC 2.3.1.16)

Analysis of curated kinetic data from the BRENDA enzyme database reveals that 3-oxooctanoyl-CoA (C8) exhibits an intermediate affinity for acetyl-CoA C-acyltransferase (EC 2.3.1.16) compared to its shorter- and longer-chain analogs. Reported Km values are 0.0024 mM for 3-oxooctanoyl-CoA, 0.0083 mM for 3-oxohexanoyl-CoA (C6), and 0.0018-0.0021 mM for 3-oxodecanoyl-CoA (C10) [1]. This indicates that the C8 substrate is bound with approximately 3.5-fold higher affinity than the C6 analog and comparable affinity to the C10 analog.

Enzyme kinetics Substrate specificity Thiolase Chain-length selectivity

Enzyme Kinetics: Km Comparison for 3-Oxooctanoyl-CoA vs. 3-Oxohexanoyl-CoA with 3-Hydroxyacyl-CoA Dehydrogenase (EC 1.1.1.35)

For the enzyme 3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35), which acts immediately upstream in the β-oxidation spiral, 3-oxooctanoyl-CoA also shows a distinct kinetic profile. Data from BRENDA shows a Km of 0.0065 mM for 3-oxooctanoyl-CoA with the Had enzyme, compared to a Km of 0.0083 mM for 3-oxohexanoyl-CoA with the PaaH1 enzyme under identical conditions (pH 8.0, 30°C) [1]. This indicates a 1.3-fold higher affinity for the C8 substrate.

Enzyme kinetics Substrate specificity 3-Hydroxyacyl-CoA dehydrogenase Beta-oxidation

Binding Affinity: 3-Oxaoctanoyl-CoA vs. 3-Thiaoctanoyl-CoA and Octanoyl-CoA with Medium-Chain Acyl-CoA Dehydrogenase

In a study designed to probe the reductive half-reaction of medium-chain acyl-CoA dehydrogenase from pig kidney, the binding of heteroatom-substituted analogs was compared. The native substrate, octanoyl-CoA, is efficiently dehydrogenated. The 3-thia analog forms a stable, intense charge-transfer complex with the enzyme's flavin (λmax 804 nm, ε = 8.7 mM⁻¹cm⁻¹). In contrast, 3-oxaoctanoyl-CoA (synonymous with 3-oxooctanoyl-CoA) binds 'comparatively weakly', producing a long-wavelength band at 780 nm that is 'both less intense and less stable' than the thia analogue [1].

Enzyme binding Mechanistic probe Acyl-CoA dehydrogenase Charge-transfer complex

Pathway Context: Exclusive Role in Medium-Chain Fatty Acid β-Oxidation

Unlike longer-chain 3-oxoacyl-CoAs (e.g., 3-oxopalmitoyl-CoA), which can be processed in both peroxisomes and mitochondria, or shorter-chain analogs (e.g., 3-oxohexanoyl-CoA), 3-oxooctanoyl-CoA is the specific intermediate for the mitochondrial β-oxidation of medium-chain (C8) saturated fatty acids [1]. This pathway is distinct from the peroxisomal oxidation of very-long-chain and branched-chain fatty acids. Deficiencies in the enzymes that act upon 3-oxooctanoyl-CoA (e.g., MCAD or thiolase deficiencies) lead to specific clinical phenotypes and the accumulation of characteristic medium-chain acylcarnitines (e.g., C8-carnitine) [2].

Metabolic pathway Medium-chain fatty acids Mitochondrial beta-oxidation Inborn errors of metabolism

Targeted Applications for 3-Oxooctanoyl-CoA Based on Quantitative Differentiation Evidence


In Vitro Thiolase Isoform-Specific Activity Assays

For experiments requiring the precise differentiation of peroxisomal thiolase A and SCP2/thiolase activity, 3-oxooctanoyl-CoA is the optimal substrate. The distinct Km and Vmax values for these two isoforms (9.1 µM / 145.0 µmol/min·mg vs. 4.6 µM / 78.0 µmol/min·mg, respectively) allow for the design of kinetic assays that can selectively measure the contribution of each enzyme to β-oxidation flux under varying substrate concentrations [1]. This is not possible with shorter-chain substrates like acetoacetyl-CoA, which are poor substrates for SCP2/thiolase, or longer-chain substrates, which cause significant substrate inhibition [1].

Modeling Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

To accurately model the metabolic consequences of MCAD deficiency or other medium-chain fatty acid oxidation disorders in cellular or organoid models, 3-oxooctanoyl-CoA is the required substrate. Its exclusive role as the obligate intermediate in the mitochondrial β-oxidation of C8 fatty acids means that substituting it with a C6 or C10 analog will not recapitulate the specific accumulation of C8-acylcarnitine, the hallmark diagnostic marker of this condition [2][3].

Enzyme Mechanism Studies with Medium-Chain Acyl-CoA Dehydrogenase

When investigating the reductive half-reaction of medium-chain acyl-CoA dehydrogenase, 3-oxooctanoyl-CoA serves as a specific, albeit weak-binding, probe for the enzyme active site. Its inability to form a stable charge-transfer complex (λmax 780 nm, weak and unstable) stands in stark contrast to the 3-thiaoctanoyl-CoA analog (λmax 804 nm, intense and stable) and the native substrate octanoyl-CoA [4]. This makes 3-oxooctanoyl-CoA the appropriate choice for experiments designed to study early, weak-binding events in the catalytic cycle, whereas the thia-analog should be used to trap a stable intermediate.

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